1-(((5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl)acetyl)-4-piperidinecarboxamide
Description
The compound 1-(((5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl)acetyl)-4-piperidinecarboxamide (CAS: 497231-49-9) is a structurally complex molecule featuring:
- A 4-chlorophenyl group at position 5 of the triazole ring.
- An ethyl substituent at position 4 of the triazole.
- A sulfanyl acetyl linker bridging the triazole and a piperidinecarboxamide moiety.
Its molecular formula is inferred as C₁₉H₂₂ClN₅O₂S (based on structural analysis), with a predicted density of 1.39 g/cm³ and pKa of 11.37 .
Properties
IUPAC Name |
1-[2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN5O2S/c1-2-24-17(13-3-5-14(19)6-4-13)21-22-18(24)27-11-15(25)23-9-7-12(8-10-23)16(20)26/h3-6,12H,2,7-11H2,1H3,(H2,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBPINQBRTHQQAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)N2CCC(CC2)C(=O)N)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(((5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl)acetyl)-4-piperidinecarboxamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate precursor.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, often using a chlorinated benzene derivative.
Attachment of the Piperidine Ring: The piperidine ring is attached through a nucleophilic substitution reaction.
Formation of the Final Compound: The final step involves the coupling of the triazole and piperidine intermediates, typically using a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(((5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl)acetyl)-4-piperidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazoles.
Scientific Research Applications
1-(((5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl)acetyl)-4-piperidinecarboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as an antifungal or antibacterial agent.
Materials Science: Use in the development of new materials with unique properties.
Biological Research: Study of its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-(((5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl)acetyl)-4-piperidinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can interact with metal ions or active sites in enzymes, while the piperidine ring can enhance binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues and Modifications
The target compound shares core structural motifs with several triazole- and piperidine-containing derivatives. Key comparisons include:
Table 1: Structural Features of Comparable Compounds
*Molecular weight calculated based on CAS data .
Key Observations :
- Substituent Flexibility : The ethyl group at triazole N4 in the target compound is replaced with phenyl (e.g., 9j, 9g) or pyrrole (e.g., ) in analogues, impacting steric bulk and hydrophobicity.
- Sulfonyl vs.
- Piperidine Modifications : The target compound’s piperidinecarboxamide contrasts with sulfonyl-piperidine derivatives (e.g., 9j), which may alter binding affinity to biological targets.
Physicochemical Properties
Table 2: Physical Properties Comparison
Key Trends :
- Higher molecular weights correlate with bulkier substituents (e.g., sulfonyl-piperidine in 9j).
- Melting points vary widely (110–175°C), influenced by crystallinity and intermolecular interactions.
Biological Activity
The compound 1-(((5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl)acetyl)-4-piperidinecarboxamide , also known by its CAS number 332934-56-2, is a triazole derivative that has garnered attention for its potential biological activities. This article delves into the pharmacological properties of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
- Molecular Formula : C19H19ClN4O2S
- Molecular Weight : 402.90 g/mol
- Structural Features : The compound features a triazole ring and a piperidine moiety, which are significant for its biological interactions.
Antimicrobial Activity
Research indicates that compounds with triazole structures exhibit notable antimicrobial properties. For instance, derivatives similar to our compound have demonstrated effectiveness against various bacterial strains. A study found that triazole derivatives exhibited moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker activity against other strains such as Escherichia coli and Staphylococcus aureus .
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
| Staphylococcus aureus | Weak to Moderate |
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. In vitro studies have shown that certain derivatives can inhibit the growth of cancer cell lines such as colon carcinoma (HCT-116) and breast cancer (T47D) cells. For example, a related compound was reported to have an IC50 value of 6.2 μM against HCT-116 cells . This suggests that the compound may possess similar anticancer properties.
Enzyme Inhibition
The compound's biological activity may also be attributed to its ability to inhibit various enzymes. Triazole derivatives are known for their role as inhibitors of acetylcholinesterase and urease. In a recent study, several triazole derivatives showed strong inhibitory effects on urease with IC50 values ranging from 0.63 μM to 2.14 μM .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Interaction : The triazole ring can interact with enzyme active sites, leading to inhibition.
- Cell Membrane Disruption : The hydrophobic nature of the piperidine moiety may facilitate membrane penetration.
- DNA Interaction : Some studies suggest that triazoles can intercalate into DNA, affecting replication and transcription processes.
Study on Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial efficacy of synthesized triazole derivatives against multiple bacterial strains. The findings indicated that compounds with similar structural features to our target compound exhibited significant antibacterial activity, particularly against gram-negative bacteria .
Cancer Cell Line Studies
Another pivotal study assessed the cytotoxic effects of various triazole derivatives on cancer cell lines. The results indicated that specific modifications in the chemical structure enhanced anticancer activity, suggesting a structure-activity relationship crucial for future drug design .
Q & A
Q. What are the recommended synthetic routes for 1-(((5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl)acetyl)-4-piperidinecarboxamide?
- Methodological Answer : Synthesis typically involves multi-step reactions:
- Step 1 : Formation of the triazole core via cyclization of thiosemicarbazides with carboxylic acid derivatives under reflux conditions (e.g., using methanol or DMF as solvents).
- Step 2 : Sulfanyl acetylation via nucleophilic substitution, often employing chloroacetyl chloride in the presence of a base (e.g., triethylamine).
- Step 3 : Piperidinecarboxamide coupling using carbodiimide-based reagents (e.g., EDC/HOBt).
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol/water mixtures.
- Monitoring : Thin-layer chromatography (TLC) with UV visualization .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- X-ray crystallography : For definitive 3D structure determination (employ SHELX programs for refinement and validation) .
- Spectroscopy :
- NMR (¹H/¹³C) to verify substituent positions and stereochemistry.
- IR to confirm functional groups (e.g., C=O stretch at ~1650 cm⁻¹).
- Mass spectrometry (HRMS) to validate molecular weight .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer :
- Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans).
- Anticancer : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme inhibition : Fluorometric or colorimetric assays targeting kinases or proteases relevant to disease pathways.
- Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) and solvent blanks .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields of the triazole intermediate?
- Methodological Answer :
- Design of Experiments (DOE) : Use fractional factorial designs to evaluate variables (temperature, solvent polarity, catalyst loading).
- Computational modeling : Apply quantum chemical calculations (e.g., DFT) to predict transition states and energy barriers.
- Real-time monitoring : In situ IR or Raman spectroscopy to track reaction progress and identify bottlenecks.
- Case Study : Ethyl substituent introduction may require controlled pH (7–8) to avoid side reactions .
Q. How should researchers address contradictory bioactivity data across studies?
- Methodological Answer :
- Purity validation : Use HPLC (≥95% purity threshold) to rule out impurities affecting results.
- Structural confirmation : Re-analyze via X-ray crystallography to ensure no polymorphic variations.
- Experimental replication : Standardize assay protocols (e.g., cell passage number, serum concentration).
- Meta-analysis : Compare solvent systems (e.g., DMSO vs. saline) and dosing regimens .
Q. What computational strategies are effective for predicting binding modes of this compound?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases).
- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of ligand-receptor complexes.
- Pharmacophore mapping : Identify critical features (e.g., hydrogen bond acceptors near the sulfanyl group) using MOE or PHASE .
Q. How can crystallographic challenges (e.g., poor diffraction) be mitigated during structure determination?
- Methodological Answer :
- Crystal optimization : Vapor diffusion with additives (e.g., PEG 4000) or seeding techniques.
- Data collection : Use synchrotron radiation for small or weakly diffracting crystals.
- Twinning analysis : Employ SHELXD for deconvoluting overlapping reflections .
Q. What strategies are recommended for structure-activity relationship (SAR) studies on this scaffold?
- Methodological Answer :
- Systematic substitution : Modify the 4-chlorophenyl group (e.g., replace with fluorophenyl or pyridinyl) and assess activity shifts.
- Free-Wilson analysis : Quantify contributions of substituents to bioactivity using regression models.
- Proteolysis-targeting chimeras (PROTACs) : Link the compound to E3 ligase binders to explore degradation pathways .
Q. How can researchers troubleshoot low solubility in biological assays?
- Methodological Answer :
- Co-solvents : Use cyclodextrins or DMSO (≤0.1% final concentration).
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance aqueous solubility.
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
